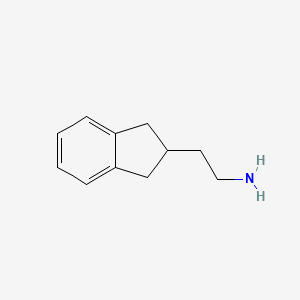

2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine

概述

描述

2-(2,3-Dihydro-1H-inden-2-yl)ethan-1-amine is a versatile chemical compound with the molecular formula C11H15N. This compound is characterized by its unique structure, which includes an indane moiety linked to an ethylamine group. It is widely used in scientific research due to its diverse applications in drug development, organic synthesis, and material science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine typically involves the reduction of 2-(2,3-dihydro-1H-inden-2-yl)ethanone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete reduction of the ketone to the corresponding amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method is advantageous due to its scalability and efficiency. The reaction is typically conducted under high pressure and temperature, using catalysts such as palladium on carbon (Pd/C) or Raney nickel .

化学反应分析

Types of Reactions

2-(2,3-Dihydro-1H-inden-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are used under mild to moderate conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of amides, ureas, or other substituted derivatives.

科学研究应用

2-(2,3-Dihydro-1H-inden-2-yl)ethan-1-amine has a wide range of applications in scientific research:

Pharmacology: Utilized as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

Material Science: Explored for use in organic semiconductors due to its stable π-conjugated system.

Biochemistry: Studied for its enzyme inhibition properties, potentially leading to new treatments for diseases.

Neuroscience: Investigated for its capacity to modulate neurotransmitter systems, which could lead to novel psychiatric medications.

作用机制

The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine varies depending on its application:

Antimicrobial Activity: The compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death.

Enzyme Inhibition: It binds to specific enzymes, altering their activity and potentially inhibiting their function.

Neurotransmitter Modulation: The compound affects neurotransmitter levels, potentially altering synaptic transmission and neuronal activity.

相似化合物的比较

Similar Compounds

2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl): Contains a ketone group and multiple methyl substitutions.

Uniqueness

2-(2,3-Dihydro-1H-inden-2-yl)ethan-1-amine is unique due to its combination of an indane moiety and an ethylamine group, which imparts distinct chemical and biological properties. Its versatility in various scientific applications, from antimicrobial activity to neurotransmitter modulation, sets it apart from similar compounds.

生物活性

2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine, an indene derivative, has garnered attention due to its potential biological activities. This compound features a bicyclic structure combined with an ethylamine moiety, which may influence its interactions within biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C12H15N, with a molecular weight of approximately 161.2435 g/mol. Its structure is characterized by a fused indene ring and an amine group, which can engage in hydrogen bonding and electrostatic interactions with various biological molecules.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The amine group allows for the formation of hydrogen bonds and ionic interactions with receptors and enzymes, potentially modulating their activity. This interaction may influence mood regulation, cognitive functions, and other physiological processes.

Neurotransmitter Interactions

Preliminary studies indicate that this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine. Such interactions could position this compound as a candidate for further research in neuropharmacology.

Antimicrobial Activity

Studies exploring the antimicrobial properties of indene derivatives indicate that modifications to the indene structure can yield compounds with varying degrees of antibacterial and antifungal activities. While direct studies on this compound are sparse, its classification as an indene derivative suggests that it may possess some level of antimicrobial efficacy against certain strains of bacteria and fungi .

Case Studies

A case study involving related indene compounds revealed their effectiveness in modulating enzyme activity linked to neurodegenerative diseases. The findings suggest that structural modifications significantly impact biological activity and therapeutic potential .

| Compound | Biological Activity | IC50 (nM) |

|---|---|---|

| M1 | MAO-B Inhibition | 21 |

| M3 | D3R Agonist | 9.98 |

| M6 | Dual Agonist | 0.87 |

This table summarizes the potency of various related compounds compared to potential analogs of this compound.

属性

IUPAC Name |

2-(2,3-dihydro-1H-inden-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9H,5-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTAAFFEAQTQAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。